2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol, which is then reacted with appropriate aldehydes and hydrazides under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Scientific Research Applications
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, which is why benzimidazole derivatives are often studied for their therapeutic potential . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 5-methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
- 4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)-vinyl]-benzoic acid These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-13(14-5-7-15(26-3)8-6-14)22-23-19(25)12-28-20-21-17-11-16(27-4)9-10-18(17)24(20)2/h5-11H,12H2,1-4H3,(H,23,25)/b22-13- |
InChI Key |
RCFRALYJYRVMBW-XKZIYDEJSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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